molecular formula C20H17N3O4S2 B2935446 2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912622-94-7

2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2935446
CAS No.: 912622-94-7
M. Wt: 427.49
InChI Key: HOSVENFDBHSPCB-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold. The compound combines a sulfonamide group with a dimethoxy-substituted benzene ring and a thiazolo[5,4-b]pyridine moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-26-15-9-10-18(17(12-15)27-2)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVENFDBHSPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival. By inhibiting PI3Kα, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival, particularly in cancer cells where this pathway is often overactive.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other interacting molecules, and the specific cellular context in which the compound is active. For example, the compound’s acidic sulfonamide NH proton, which is crucial for its interaction with PI3Kα, could potentially be affected by the pH of the environment.

Biological Activity

2,4-Dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H19N3O4S
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 896679-22-4

The unique structure of this compound combines a sulfonamide moiety with a thiazolo[5,4-b]pyridine fragment, which is known for its pharmacological significance.

1. Sirtuin Modulation

Research indicates that this compound may act as a sirtuin modulator , specifically activating SIRT1. Sirtuins are enzymes involved in critical cellular processes such as aging and metabolism. Activation of SIRT1 has been linked to extended lifespan in model organisms like yeast and worms.

2. Inhibition of Phosphoinositide 3-Kinase (PI3K)

Another significant mechanism is the inhibition of phosphoinositide 3-kinase (PI3K) , an enzyme pivotal in cellular growth and survival pathways. The compound's structure allows it to effectively interact with the ATP binding site of PI3K, leading to potent inhibition with nanomolar IC50 values. This characteristic positions it as a promising candidate for cancer therapy and other diseases associated with PI3K signaling pathways.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Mechanism IC50/Effectiveness
SIRT1 ActivationModulates cellular aging and metabolismSignificant lifespan extension in model organisms
PI3K InhibitionBlocks growth and survival signalsNanomolar IC50 values
Anticancer PotentialTargets cancer cell proliferationEffective against various cancer cell lines

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant anticancer activity across multiple human cancer cell lines. The most potent compounds showed GI50 values ranging from 0.20–2.58 μM against the National Cancer Institute's panel .
  • Sirtuin Activation Studies : In model organisms, compounds activating SIRT1 have been shown to improve metabolic health and extend lifespan significantly. This suggests potential applications in age-related diseases and metabolic disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

Thiazolo[5,4-b]pyridine Derivatives

  • Compound 67 (3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide) :
    • Structural Difference : Replaces the thiazolo[5,4-b]pyridine with a simpler thiazole ring and introduces a piperidinylmethyl group.
    • Activity : Exhibits 24% inhibitory potency against kynurenine pathway enzymes, attributed to the six-membered N-containing ring enhancing steric complementarity .
  • Compound 4 (N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide) :
    • Structural Difference : Substitutes the sulfonamide group with a naphthamide moiety.
    • Activity : Selected for high-throughput screening due to structural similarity to active compounds, emphasizing the thiazolo[5,4-b]pyridine core as a pharmacophore .

Sulfonamide-Based Analogs

  • Pyrazole-sulfonamide hybrids (e.g., 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide): Structural Difference: Replaces thiazolo-pyridine with pyrazole and introduces amino substituents. Activity: Demonstrates anticancer effects against colon cancer, highlighting the sulfonamide group’s role in apoptosis induction .
Substituent Effects on Activity
  • Ring Size and Heteroatoms: Compound 68 (3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-morpholinomethyl-1,3-thiazol-2-yl]benzenesulfonamide) shows 64% inhibitory potency due to the morpholine oxygen’s hydrogen-bonding capability, outperforming pyrrolidine-containing analogs (9% for Compound 69) .
  • Tautomerism :
    • Triazole-thione tautomers (e.g., compounds 7–9 in ) exhibit stability in the thione form, which influences their ability to interact with biological targets via sulfur-mediated interactions .
Analytical Characterization
  • IR/NMR : Key bands (e.g., νC=S at 1247–1255 cm⁻¹ in triazole-thiones) confirm tautomeric states and functional group integrity .
  • Mass Spectrometry : Used to verify molecular weights (e.g., m/z 589.1 for chromen-2-yl derivatives in ).
Neurological Targets
  • Kynurenine Pathway Inhibition :
    • The target compound’s dimethoxy and thiazolo-pyridine groups may enhance blood-brain barrier penetration compared to simpler thiazole analogs (e.g., Compound 67 reduces brain 3-OH-KYN levels dose-dependently) .
Anticancer Activity
  • Sulfonamide Role : Pyrazole-sulfonamide hybrids induce apoptosis in colon cancer cells, suggesting the sulfonamide moiety’s importance in disrupting cellular pathways .
  • Thiazolo-pyridine Advantage: The fused thiazole-pyridine system in the target compound likely offers superior π-π stacking interactions with enzyme active sites compared to monocyclic thiazoles.

Comparative Data Table

Compound Name / ID Core Scaffold Key Substituents Biological Activity (%)/IC₅₀ Reference
Target Compound Thiazolo[5,4-b]pyridine 2,4-Dimethoxybenzenesulfonamide N/A (Theoretical)
Compound 67 Thiazole Piperidinylmethyl, 3-nitrophenyl 24% inhibition
Compound 68 Thiazole Morpholinomethyl, 3-nitrophenyl 64% inhibition
Pyrazole-sulfonamide hybrids (2–8) Pyrazole Amino, substituted phenyl Anticancer (Colon)
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo[5,4-b]pyridine 1-Naphthamide HTS candidate

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